molecular formula C15H16FN B3341432 N-(2-Fluorobenzyl)-2,5-dimethylaniline CAS No. 1020961-62-9

N-(2-Fluorobenzyl)-2,5-dimethylaniline

Cat. No.: B3341432
CAS No.: 1020961-62-9
M. Wt: 229.29 g/mol
InChI Key: SMNVWDKLHAXRQU-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-2,5-dimethylaniline (CAS 402-46-0) is a fluorinated aromatic amine characterized by a 2,5-dimethyl-substituted aniline core and a 2-fluorobenzyl group attached to the nitrogen atom. This compound is of interest in organic synthesis and materials science due to the electron-withdrawing fluorine substituent and steric effects imparted by the ortho-fluorobenzyl group .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,5-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-11-7-8-12(2)15(9-11)17-10-13-5-3-4-6-14(13)16/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNVWDKLHAXRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-2,5-dimethylaniline typically involves the reaction of 2,5-dimethylaniline with 2-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation or recrystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-2,5-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted benzyl derivatives.

Scientific Research Applications

N-(2-Fluorobenzyl)-2,5-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-2,5-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s ability to bind to these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Fluorobenzyl vs. Nitrobenzylidene Groups

Schiff base analogs such as N-(2-nitrobenzalidene)-2,4-dimethylaniline and N-(3-nitrobenzalidene)-2,4-dimethylaniline () share a similar aniline backbone but feature nitrobenzylidene groups instead of fluorobenzyl. Key differences include:

  • Absorption Wavelengths : Nitrobenzylidene derivatives exhibit short maximum one-photon absorption wavelengths (visible/near-IR regions), while fluorobenzyl-substituted compounds may show shifted absorption due to fluorine's inductive effects .
Table 1: Substituent Impact on Optical Properties
Compound Substituent NLO Activity Key Application
N-(2-Fluorobenzyl)-2,5-dimethylaniline 2-Fluorobenzyl Moderate* Pharmaceutical synthesis
N-(2-Nitrobenzalidene)-2,4-dimethylaniline 2-Nitrobenzylidene High Optical communications

*Inferred from structural analogs; direct NLO data for the target compound is lacking.

Metabolic Pathways: N-Oxygenation vs. C-Oxygenation

N,N-Dimethylaniline derivatives are metabolized via N-oxygenation (linked to carcinogenicity) and C-oxygenation (demethylation). The introduction of a 2-fluorobenzyl group in the target compound alters metabolic behavior:

  • Species-Specific Metabolism : Rat liver microsomes exhibit higher N-oxygenation than guinea pig microsomes, suggesting interspecies variability in the metabolism of fluorobenzyl-substituted amines .

Positional Isomerism: Ortho- vs. Para-Fluorobenzyl

The positional isomer N-(4-fluorobenzyl)-2,5-dimethylaniline () differs only in the fluorine substituent's location:

  • Dipole Moments : The para isomer may have a higher dipole moment due to symmetrical charge distribution, influencing solubility and crystallization behavior .
Table 2: Comparison of Ortho- and Para-Fluorobenzyl Isomers
Property This compound N-(4-Fluorobenzyl)-2,5-dimethylaniline
Fluorine Position Ortho Para
Steric Hindrance High Low
Dipole Moment Lower* Higher*
Commercial Availability Yes (CAS 402-46-0) Yes (CAS 356531-49-2)

*Theoretical prediction based on substituent orientation.

Functional Group Variations: Methoxy and Iodo Substituents

Compounds like N-(2-fluorobenzyl)-2,5-dimethoxy-4-iodophenethylamine () and N-(2-fluorobenzyl)-3-methoxyaniline () highlight the impact of additional substituents:

  • Electron-Donating Groups : Methoxy groups enhance electron density on the aromatic ring, increasing susceptibility to electrophilic attack compared to the methyl groups in the target compound.
  • Mass Spectrometry Fragmentation : The 2-fluorobenzyl group generates a characteristic fragment ion at m/z = 109.0448 (C₇H₆F⁺), distinct from methoxy- or iodo-substituted analogs .

Biological Activity

N-(2-Fluorobenzyl)-2,5-dimethylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorobenzyl group attached to a dimethylaniline structure, exhibits unique electronic properties that may enhance its reactivity and interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₆FN
  • Molecular Weight : Approximately 245.3 g/mol
  • Structure : The compound features a fluorine atom which contributes to its lipophilicity, potentially influencing its biological activity and pharmacokinetic properties.

This compound interacts with various biological targets, including enzymes and receptors. The fluorobenzyl group enhances the compound's ability to penetrate biological membranes, facilitating access to target sites. This interaction can modulate the activity of these targets, leading to various biological effects relevant in therapeutic contexts.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Anticancer Properties : Preliminary research indicates potential anticancer activities, although detailed studies are required to elucidate the mechanisms involved and the efficacy against specific cancer cell lines.
  • Enzyme Modulation : The compound's ability to bind to specific enzymes suggests it could influence metabolic pathways, which is crucial for drug development.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • Research has focused on how this compound interacts with specific enzymes. These interactions are critical for understanding its mechanism of action and potential therapeutic applications.
    • For example, studies have shown that the compound can modulate enzyme activity, potentially leading to altered metabolic pathways relevant in diseases such as cancer.
  • In Vitro Studies :
    • In vitro assays have demonstrated that this compound exhibits significant activity against various pathogens. For instance, it has shown promise against methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating its potential as an antimicrobial agent.
  • Structure-Activity Relationship (SAR) :
    • Investigations into the structure-activity relationship of similar compounds have provided insights into how modifications to the molecular structure can enhance or diminish biological activity. This research is vital for guiding future synthesis of more potent derivatives .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against MRSA and other pathogens
AnticancerPotential activity against cancer cell lines
Enzyme ModulationInfluences metabolic pathways via enzyme binding

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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